molecular formula C16H16F2N4O2 B2909960 N-(2,6-difluorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide CAS No. 1448036-15-4

N-(2,6-difluorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

Cat. No. B2909960
CAS RN: 1448036-15-4
M. Wt: 334.327
InChI Key: QKXOHIUUNQWUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-difluorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide, commonly known as DFP-10825, is a novel drug compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

DFP-10825 acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including neurotransmitter release, synaptic plasticity, and inflammation. DFP-10825 enhances the activity of the α7 nAChR, leading to increased neurotransmitter release and improved cognitive function. In cancer cells, DFP-10825 induces apoptosis by activating the mitochondrial pathway. In the immune system, DFP-10825 modulates the activity of immune cells, leading to reduced inflammation and improved immune function.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects in animal models. In the brain, DFP-10825 enhances cognitive function and memory retention by increasing neurotransmitter release and synaptic plasticity. In cancer cells, DFP-10825 induces apoptosis by activating the mitochondrial pathway. In the immune system, DFP-10825 modulates the activity of immune cells, leading to reduced inflammation and improved immune function.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages for lab experiments, including its potency, selectivity, and stability. However, DFP-10825 also has some limitations, including its solubility and bioavailability. These limitations can affect the ability to administer the drug in animal models and may limit its therapeutic potential.

Future Directions

DFP-10825 has shown potential therapeutic applications in various scientific research areas, including neuroscience, oncology, and immunology. Future research directions for DFP-10825 include the development of more potent and selective analogs, the investigation of its therapeutic potential in various disease models, and the exploration of its mechanisms of action in greater detail. Additionally, the use of DFP-10825 in combination with other drugs or therapies may enhance its therapeutic potential and improve its clinical efficacy.

Synthesis Methods

DFP-10825 is synthesized through a multi-step process involving the use of various reagents and solvents. The synthesis process involves the condensation of 2,6-difluoroaniline with pyrazine-2-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the coupling of the resulting amine with piperidine-1-carboxylic acid chloride to yield DFP-10825.

Scientific Research Applications

DFP-10825 has shown potential therapeutic applications in various scientific research areas, including neuroscience, oncology, and immunology. In neuroscience, DFP-10825 has been shown to enhance cognitive function and memory retention in animal models. In oncology, DFP-10825 has been found to inhibit the growth of cancer cells and induce apoptosis. In immunology, DFP-10825 has been shown to modulate the immune response and reduce inflammation.

properties

IUPAC Name

N-(2,6-difluorophenyl)-4-pyrazin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4O2/c17-12-2-1-3-13(18)15(12)21-16(23)22-8-4-11(5-9-22)24-14-10-19-6-7-20-14/h1-3,6-7,10-11H,4-5,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXOHIUUNQWUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.